molecular formula C29H44N2O B2487140 2,6-Di-tert-butyl-4-((4-(dimethylamino)phenyl)(4-methylpiperidin-1-yl)methyl)phenol CAS No. 446269-79-0

2,6-Di-tert-butyl-4-((4-(dimethylamino)phenyl)(4-methylpiperidin-1-yl)methyl)phenol

Cat. No. B2487140
CAS RN: 446269-79-0
M. Wt: 436.684
InChI Key: SOTUJWYFSNNWKL-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-4-((4-(dimethylamino)phenyl)(4-methylpiperidin-1-yl)methyl)phenol , also known by various other names such as Agidol 3 , Ethyl antioxidant 703 , and F 1 , is a chemical compound with the molecular formula C₁₇H₂₉NO . It falls within the class of phenolic antioxidants and is commonly used in industrial applications .


Synthesis Analysis

The synthesis of this compound involves the reaction of 4-(dimethylamino)benzyl chloride with 2,6-di-tert-butyl-4-methylphenol . The resulting product is a substituted phenol with a tert-butyl group at positions 2 and 6, a dimethylamino group, and a 4-methylpiperidin-1-ylmethyl group attached to the aromatic ring .


Molecular Structure Analysis

The molecular structure of 2,6-Di-tert-butyl-4-((4-(dimethylamino)phenyl)(4-methylpiperidin-1-yl)methyl)phenol consists of a central phenolic ring with bulky tert-butyl groups at positions 2 and 6. The dimethylamino group and the 4-methylpiperidin-1-ylmethyl group are attached to the aromatic ring, contributing to its overall stability and antioxidant properties .


Physical And Chemical Properties Analysis

  • Toxicity : Limited information available; further safety studies are necessary .

Scientific Research Applications

Antioxidant Properties

2,6-Di-tert-butyl-4-((4-(dimethylamino)phenyl)(4-methylpiperidin-1-yl)methyl)phenol acts as an antioxidant . It helps prevent oxidative damage by scavenging free radicals and inhibiting lipid peroxidation. In applications related to polymers, lubricant oils, and other materials, this compound plays a crucial role in maintaining stability and extending product lifespan .

Safety and Hazards

  • Regulatory Considerations : Comply with local regulations and safety guidelines .

properties

IUPAC Name

2,6-ditert-butyl-4-[[4-(dimethylamino)phenyl]-(4-methylpiperidin-1-yl)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44N2O/c1-20-14-16-31(17-15-20)26(21-10-12-23(13-11-21)30(8)9)22-18-24(28(2,3)4)27(32)25(19-22)29(5,6)7/h10-13,18-20,26,32H,14-17H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTUJWYFSNNWKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(C2=CC=C(C=C2)N(C)C)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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